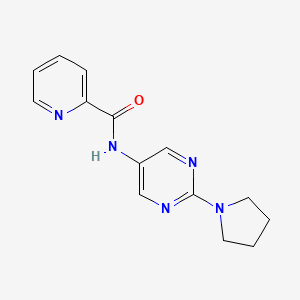

N-(2-(吡咯烷-1-基)嘧啶-5-基)吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

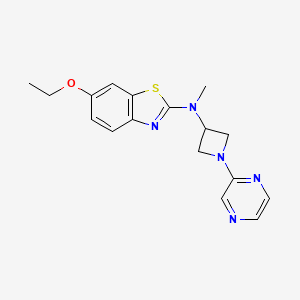

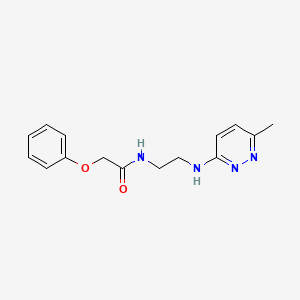

The molecular structure of “N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide” is characterized by a pyrrolidin-1-yl group attached to a pyrimidin-5-yl group, which is further attached to a picolinamide group.Chemical Reactions Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .科学研究应用

当然!以下是关于 N-(2-(吡咯烷-1-基)嘧啶-5-基)吡啶-2-甲酰胺(也称为 N-[2-(吡咯烷-1-基)嘧啶-5-基]吡啶-2-甲酰胺)的科学研究应用的全面分析:

抗癌活性

N-(2-(吡咯烷-1-基)嘧啶-5-基)吡啶-2-甲酰胺已显示出作为抗癌剂的潜力。 研究表明,含有吡咯烷和嘧啶环的化合物可以通过诱导细胞凋亡和细胞周期阻滞来抑制各种癌细胞系 。这些化合物通常靶向参与癌症进展的特定酶和蛋白质,使其成为开发新的抗癌疗法的有希望的候选者。

抗菌特性

该化合物表现出显着的抗菌活性。 吡咯烷衍生物以其抑制各种细菌和真菌菌株生长的能力而闻名 。嘧啶环的存在增强了抗菌功效,使其成为开发新型抗生素和抗真菌剂的宝贵化合物。

酶抑制

N-(2-(吡咯烷-1-基)嘧啶-5-基)吡啶-2-甲酰胺已被研究用于其抑制多种酶的能力。 它已显示出对磷酸二酯酶 5 型、异柠檬酸脱氢酶 1、内皮素转化酶 1 和血管粘附蛋白 1 的抑制作用 。这些特性使其成为治疗与这些酶相关的疾病(如心血管疾病和某些代谢紊乱)的潜在候选者。

抗氧化活性

该化合物还表现出抗氧化特性,这对于保护细胞免受氧化应激和损伤至关重要 。抗氧化剂在预防癌症、心血管疾病和神经退行性疾病等慢性疾病中发挥着至关重要的作用。该化合物的抗氧化活性可用于开发旨在减少氧化应激的补充剂或药物。

抗炎作用

研究表明,吡咯烷和嘧啶衍生物可以表现出抗炎作用 。这些化合物可以抑制促炎细胞因子和介质的产生,使其在治疗关节炎、哮喘和炎症性肠病等炎症性疾病中非常有用。

神经保护应用

N-(2-(吡咯烷-1-基)嘧啶-5-基)吡啶-2-甲酰胺具有潜在的神经保护应用。 已经发现具有类似结构的化合物可以保护神经元免受各种神经毒性剂引起的损伤和死亡 。这使得它们成为开发治疗阿尔茨海默病和帕金森病等神经退行性疾病的有希望的候选者。

抗病毒活性

该化合物也被探索用于其抗病毒特性。 吡咯烷衍生物通过抑制病毒复制和进入宿主细胞而显示出针对各种病毒的活性 。这使得 N-(2-(吡咯烷-1-基)嘧啶-5-基)吡啶-2-甲酰胺成为开发抗病毒药物的潜在候选者。

药代动力学调节

最后,该化合物可用于调节其他药物的药代动力学特性。 通过将 N-(2-(吡咯烷-1-基)嘧啶-5-基)吡啶-2-甲酰胺掺入药物制剂中,研究人员可以增强治疗剂的溶解度、稳定性和生物利用度 。这种应用在改善现有药物的疗效和安全性方面特别有价值。

这些多样化的应用突出了 N-(2-(吡咯烷-1-基)嘧啶-5-基)吡啶-2-甲酰胺在科学研究和药物开发各个领域的巨大潜力。如果您想深入了解任何特定领域,请随时告诉我!

2-(吡咯烷-1-基)嘧啶的合成 吡咯酮和吡咯烷酮衍生物的生物学重要性 一些吡咯烷-2-酮衍生物的抗氧化活性 发现新的吡咯并[2,3-d]化合物

作用机制

Target of Action

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide, also known as N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide, has been found to interact with several targets. These include the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and survival . Its inhibitory effects on various enzymes can disrupt their normal functions, leading to changes in cellular processes .

Biochemical Pathways

The compound’s actions affect several biochemical pathways. For example, by inhibiting phosphodiesterase type 5, it can increase the levels of cyclic guanosine monophosphate (cGMP) in cells, affecting pathways that are regulated by this second messenger . By modulating the insulin-like growth factor 1 receptor, it can impact the insulin signaling pathway .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given its multiple targets. These effects include modulation of pain perception, cell growth and survival, and various cellular processes due to its inhibitory effects on different enzymes . The compound also has antioxidative and antibacterial properties .

属性

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c20-13(12-5-1-2-6-15-12)18-11-9-16-14(17-10-11)19-7-3-4-8-19/h1-2,5-6,9-10H,3-4,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVIIMJPXWSNQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2463825.png)

![8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2463827.png)

![2,4-Dibromo-6-[(cycloheptylimino)methyl]benzenol](/img/structure/B2463828.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2463832.png)

![N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2463842.png)

![3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2463843.png)